molecular formula C7H6N4O3 B14599927 1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione CAS No. 58947-90-3

1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione

Cat. No.: B14599927
CAS No.: 58947-90-3
M. Wt: 194.15 g/mol
InChI Key: JLZXTNVWUPDSRH-UHFFFAOYSA-N
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Description

1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of 2,4,5-triaminopyrimidine derivatives: with formic acid or formamide.

    Oxidative cyclization: using reagents like potassium permanganate or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch reactors: for controlled synthesis.

    Continuous flow reactors: for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of more oxidized pteridine derivatives.

    Reduction: Formation of reduced pteridine derivatives.

    Substitution: Formation of substituted pteridine derivatives.

Scientific Research Applications

1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.

    Biology: Studied for its role in enzymatic reactions and as a cofactor.

    Medicine: Investigated for potential therapeutic applications, including as an enzyme inhibitor.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione involves its interaction with specific molecular targets and pathways. It may act as a cofactor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family.

    Biopterin: A naturally occurring pteridine derivative.

    Folic acid: A well-known pteridine derivative involved in folate metabolism.

Uniqueness

1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methyl group and dihydropteridine core differentiate it from other pteridine derivatives, influencing its reactivity and applications.

Properties

CAS No.

58947-90-3

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

1-methyl-5,8-dihydropteridine-4,6,7-trione

InChI

InChI=1S/C7H6N4O3/c1-11-2-8-5(12)3-4(11)10-7(14)6(13)9-3/h2H,1H3,(H,9,13)(H,10,14)

InChI Key

JLZXTNVWUPDSRH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=O)C2=C1NC(=O)C(=O)N2

Origin of Product

United States

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